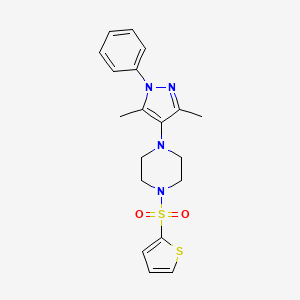
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine, also known as DMTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTTP is a piperazine derivative that has been synthesized for its potential use as a biochemical tool in the study of biological systems.
Scientific Research Applications
Antibacterial and Anticancer Potential
One of the significant applications of compounds structurally related to 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine is in the development of potent bacterial biofilm inhibitors and MurB enzyme inhibitors. A study highlighted the synthesis of novel derivatives demonstrating outstanding antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans, with certain compounds showing more effective biofilm inhibition activities than the reference drug Ciprofloxacin. These compounds also exhibited excellent inhibitory activities against the MurB enzyme, suggesting their potential in antibacterial applications (Mekky & Sanad, 2020).
Moreover, derivatives with a piperazine substituent have shown significant anticancer activity across various cancer cell lines, demonstrating the versatile therapeutic potential of these compounds (Turov, 2020).
Molecular Structure and Synthetic Applications
The exploration into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has provided insights into intermolecular interactions and electronic properties, paving the way for the development of novel compounds with specific biological activities (Shawish et al., 2021).
Additionally, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for in vitro antimicrobial studies underscores the role of such compounds in generating new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-15-19(16(2)23(20-15)17-7-4-3-5-8-17)21-10-12-22(13-11-21)27(24,25)18-9-6-14-26-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLILCQEHRQLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)
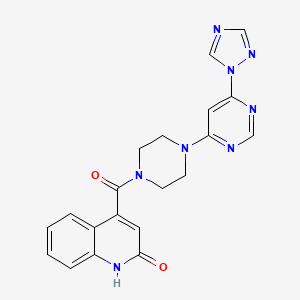
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
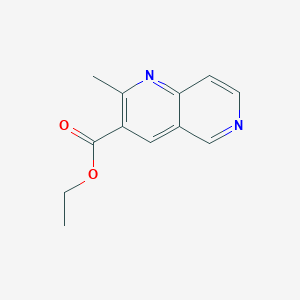
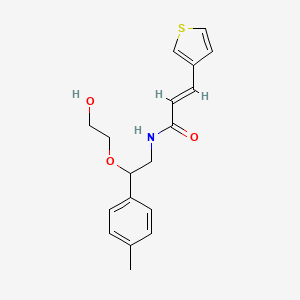
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)
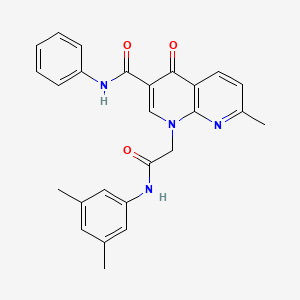
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)
![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)
